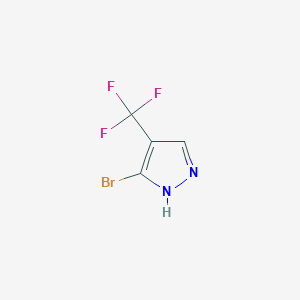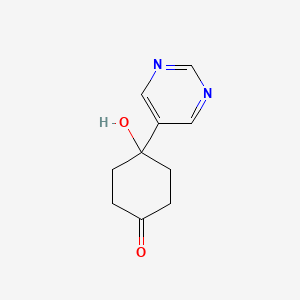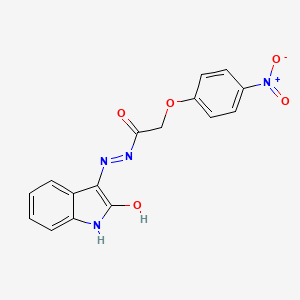
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide, also known as ANCCA, is a chemical compound that has gained attention in scientific research due to its potential in cancer treatment.
作用機序
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide inhibits the activity of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide protein by binding to its DNA-binding domain, preventing it from binding to DNA and regulating gene expression. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. This is due to the overexpression of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide protein in cancer cells, making them more susceptible to N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide inhibition. N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide has also been found to have anti-angiogenic effects, inhibiting the formation of blood vessels that supply nutrients to cancer cells.
実験室実験の利点と制限
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide has several advantages for lab experiments, including its selective toxicity towards cancer cells, its ability to induce apoptosis, and its anti-angiogenic effects. However, N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide also has limitations, including its low solubility in aqueous solutions and its relatively low yield in the synthesis process.
将来の方向性
Future research on N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide could focus on improving its solubility and yield in the synthesis process. Additionally, further studies could explore the potential of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, research could investigate the use of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide in animal models and clinical trials to evaluate its efficacy and safety in cancer treatment.
合成法
The synthesis of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide involves the reaction of 2-oxoindoline-3-carboxaldehyde with 4-nitrophenoxyacetic acid in the presence of a base. The resulting compound is then treated with hydrazine hydrate to obtain N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide. The yield of this process is around 45%, and the purity of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide can be improved through further purification methods.
科学的研究の応用
N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide has been found to have potential in cancer treatment due to its ability to inhibit the activity of N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide protein, which is overexpressed in many types of cancer. N-(aza(2-oxoindolin-3-ylidene)methyl)-2-(4-nitrophenoxy)ethanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-14(9-25-11-7-5-10(6-8-11)20(23)24)18-19-15-12-3-1-2-4-13(12)17-16(15)22/h1-8,17,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLGDZKBIUXTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2781707.png)
![1-[1-(2H-1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781709.png)
![4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenecarboxamide](/img/structure/B2781710.png)
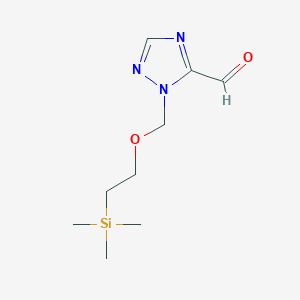

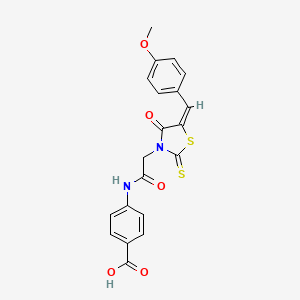
![7-Methyl-5-nitro-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-1,3-benzoxazole](/img/structure/B2781716.png)

![[1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide](/img/structure/B2781718.png)
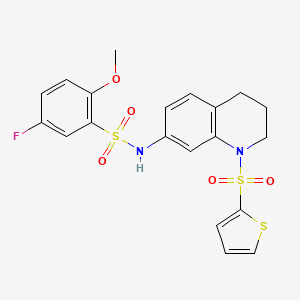
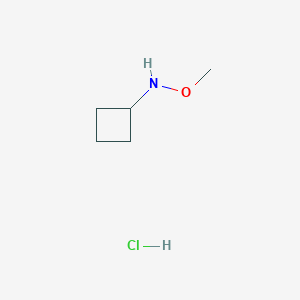
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2781725.png)
